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molecular formula C10H14N2O2 B1602895 Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate CAS No. 205676-86-4

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Cat. No. B1602895
M. Wt: 194.23 g/mol
InChI Key: HLVIMVSZRPVEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576643B2

Procedure details

A solution of ethyl-6-[(tert-butoxycarbonyl)methylamino]-2-pyridylacetate (10.72 g, 36.42 mmole) in anhydrous dioxane (91 mL) was cooled to the point of partial crystallization of the solvent, and 4 M HCl/dioxane (91 mL, 364.2 mmole) was added. The solution was warmed to RT and stirred for 17 hr, then was concentrated. The resulting light yellow solid was slurried with CH2Cl2/toluene and reconcentrated to leave the title compound (8.48 g, quantitative) as a light yellow powder: 1H NMR (250 MHz, CD3OD) δ7.84 (dd, J=9.0, 7.2 Hz, 1 H), 6.96 (d, J=9.0 Hz, 1 H), 6.78 (d, J=7.2 Hz, 1 H), 4.22 (q, J=7.1 Hz, 2 H), 3.93 (s, 2 H), 3.05 (s, 3 H), 1.27 (t, J=7.1 Hz, 3 H); MS (ES) m/e 195 (M+H)+.
Name
ethyl-6-[(tert-butoxycarbonyl)methylamino]-2-pyridylacetate
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][CH2:13]C(OC(C)(C)C)=O)[N:7]=1)[CH3:2].Cl.O1CCOCC1>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][CH3:13])[N:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl-6-[(tert-butoxycarbonyl)methylamino]-2-pyridylacetate
Quantity
10.72 g
Type
reactant
Smiles
C(C)OC(CC1=NC(=CC=C1)NCC(=O)OC(C)(C)C)=O
Name
Quantity
91 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
91 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(CC1=NC(=CC=C1)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.48 g
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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